Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-
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Overview
Description
Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]- is a useful research compound. Its molecular formula is C14H13NO6 and its molecular weight is 291.259. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Biologically Active Compounds : Glycine derivatives have been synthesized for their antimicrobial activity. Compounds derived from Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-, exhibited significant antimicrobial activity (Mulwad & Satwe, 2006).
Development of Photocleavable Protecting Groups : This compound has been used in developing new benzopyran-based photocleavable protecting groups. These were linked to neurotransmitter amino acids like glycine, alanine, and others, resulting in fluorescent bioconjugates that are reactive under specific light wavelengths (Soares, Costa, & Gonçalves, 2010).
Preparation of N-Substituted Amino Acids : Research has been conducted on preparing N-substituted amino acids, including derivatives of Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-. These compounds have been used in various synthetic applications (Looker & Carpenter, 1967).
Investigation of Maillard Reaction Products : Studies have identified Maillard reaction products in baking model systems involving this compound. The research contributes to understanding the chemistry of food preparation and potential health implications (Jiang et al., 2009).
Synthesis of Glycine Derivatives : Research has focused on synthesizing various glycine derivatives, including Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-. These derivatives have potential applications in medicine and pharmacology (Ješelnik et al., 2000).
Cytotoxicity Studies : Some studies have examined the cytotoxicity of derivatives in cancer cell lines, providing insights into potential therapeutic applications (Braga et al., 2007).
Analysis in Biological Samples : Techniques have been developed for detecting derivatives of Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]- in biological samples, significant for both clinical and research purposes (Penugonda et al., 2004).
Mechanism of Action
Properties
IUPAC Name |
2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO6/c1-20-9-2-3-10-8(4-12(16)15-7-13(17)18)5-14(19)21-11(10)6-9/h2-3,5-6H,4,7H2,1H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWCTSYGSLDZHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.